Ethyl3-methoxy-1H-indole-2-carboxylate
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical and medicinal research. nih.govwikipedia.org Its structural rigidity and the electron-rich nature of the pyrrole ring make it an ideal scaffold for interacting with a multitude of biological targets. mdpi.comrsc.org This has led to the discovery of numerous indole-containing compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.com The versatility of the indole ring allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. thermofisher.com
Overview of Ethyl Indole-2-carboxylate (B1230498) as a Preeminent Chemical Entity in Synthetic and Mechanistic Studies
Among the myriad of indole derivatives, ethyl indole-2-carboxylate stands out as a particularly valuable and extensively studied compound. orgsyn.org It serves as a versatile building block in organic synthesis, providing a robust platform for the construction of more complex indole-based molecules. acs.orgmdpi.com The presence of the ester group at the 2-position offers a handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction. mdpi.com Furthermore, the C3 position of the indole ring in this compound is highly susceptible to electrophilic attack, making it a key intermediate for the synthesis of 3-substituted indole derivatives. orgsyn.orgquimicaorganica.org Classic synthetic methodologies such as the Fischer indole synthesis and the Japp-Klingemann reaction are commonly employed for its preparation. wikipedia.orgwikipedia.org
Research Trajectories for Ethyl 3-methoxy-1H-indole-2-carboxylate and Related Analogues
The introduction of a methoxy (B1213986) group at the 3-position of the ethyl indole-2-carboxylate scaffold, to give Ethyl 3-methoxy-1H-indole-2-carboxylate, is anticipated to significantly modulate its chemical properties and reactivity. The electron-donating nature of the methoxy group is expected to further enhance the nucleophilicity of the indole ring, potentially influencing the regioselectivity of electrophilic substitution reactions. Research into this and related analogues is driven by the quest for novel molecular architectures with unique biological activities. The exploration of its synthetic accessibility and reactivity profile opens avenues for the development of new synthetic methodologies and the creation of libraries of novel indole derivatives for biological screening.
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)10-11(15-2)8-6-4-5-7-9(8)13-10/h4-7,13H,3H2,1-2H3 |
InChI Key |
LCKYFAUEWRLQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Ethyl 3 Methoxy 1h Indole 2 Carboxylate
Retrosynthetic Analysis of the Ethyl 3-methoxy-1H-indole-2-carboxylate Framework
A retrosynthetic analysis of Ethyl 3-methoxy-1H-indole-2-carboxylate identifies several key bond disconnections that lead to logical and accessible starting materials. The indole (B1671886) core is typically formed through a C-N bond formation and a C-C bond formation, suggesting multiple pathways for its deconstruction.
Primary Disconnections:
C2-C3 and N1-C7a Bond Disconnection (Fischer Indole Synthesis Logic): This is one of the most common strategies for indole synthesis. Breaking the C2-C3 and N1-C7a bonds leads back to a phenylhydrazone intermediate. This intermediate can be further disconnected into 3-methoxyphenylhydrazine and ethyl pyruvate (B1213749). This approach is direct and relies on readily available precursors.
N1-C2 and C3-C3a Bond Disconnection (Hemetsberger-Knittel Synthesis Logic): This disconnection strategy points towards an azide-based synthesis. The indole ring is formed from a substituted cinnamic ester derivative. This pathway involves the disconnection of the N1-C2 and C3-C3a bonds of the indole nucleus, leading to an ethyl α-azido-3-methoxycinnamate precursor. This, in turn, can be synthesized from 3-methoxybenzaldehyde (B106831) and ethyl azidoacetate.
C2-N1 and C3-C3a Bond Disconnection (Reissert Synthesis Logic): This approach involves the cyclization of an ortho-nitrophenyl derivative. Disconnecting the C2-N1 and C3-C3a bonds suggests a precursor like ethyl 2-(2-amino-6-methoxyphenyl)pyruvate. This amino compound is derived from the reduction of its nitro analogue, ethyl 2-(2-methoxy-6-nitrophenyl)pyruvate, which can be formed from the condensation of 1-methoxy-2-methyl-3-nitrobenzene and diethyl oxalate (B1200264).
These primary disconnections form the basis for the classical synthetic strategies discussed in the following sections. Each pathway offers a different set of advantages and challenges concerning starting material availability, reaction conditions, and control over regioselectivity.
Classical Indole Synthesis Pathways and their Adaptations for 2-Carboxylate Esters
Several classical named reactions in organic chemistry provide robust frameworks for the synthesis of the indole nucleus. Their adaptation for the specific construction of indole-2-carboxylates, such as the target molecule, is a cornerstone of heterocyclic chemistry.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles by heating an arylhydrazone with an acid catalyst. wikipedia.orgbyjus.comnih.gov For the synthesis of Ethyl 3-methoxy-1H-indole-2-carboxylate, the required starting materials are 3-methoxyphenylhydrazine and ethyl pyruvate. These react to form the corresponding phenylhydrazone, which then undergoes an acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.orgbyjus.com
The reaction is typically catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid (PPA), or Lewis acids such as zinc chloride. wikipedia.orgnih.gov The choice of catalyst and solvent can significantly influence the reaction's yield and regioselectivity. numberanalytics.com
One study on the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone using HCl in ethanol (B145695) reported the formation of an unexpected product, ethyl 6-chloroindole-2-carboxylate, as the major product, alongside the expected ethyl 7-methoxyindole-2-carboxylate. nih.gov This highlights a potential complication where the methoxy (B1213986) group can be substituted under certain acidic conditions, which must be considered when planning a synthesis for a methoxy-substituted indole.
Table 1: Examples of Fischer Indole Synthesis for Indole-2-carboxylates
| Starting Phenylhydrazine | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Reference(s) |
| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | Ethyl 1H-indole-2-carboxylate | - | orgsyn.org |
| Phenylhydrazine | Pyruvic acid | Zinc chloride | Indole-2-carboxylic acid | - | orgsyn.org |
| 2-Methoxyphenylhydrazine | Ethyl pyruvate | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate | Minor product | nih.gov |
| 4-Methoxyphenylhydrazine | Ethyl 2-methylacetoacetate | HCl/EtOH | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | - | researchgate.net |
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel synthesis provides a direct route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.comchemeurope.com This method is particularly suitable for the synthesis of the target molecule.
The synthesis begins with the condensation of an aromatic aldehyde (3-methoxybenzaldehyde) with an α-azidoacetate (ethyl azidoacetate) in the presence of a base like sodium ethoxide to form ethyl 2-azido-3-(3-methoxyphenyl)acrylate. researchgate.net Subsequent thermolysis of this intermediate, typically in a high-boiling solvent like xylene, leads to the formation of the indole ring. researchgate.net The reaction is believed to proceed through a nitrene intermediate, which undergoes cyclization onto the aromatic ring, followed by rearrangement to give the final indole-2-carboxylate (B1230498) product. wikipedia.orgchemeurope.com Yields for this reaction are generally reported to be good, often exceeding 70%. wikipedia.org
Table 2: Key Steps in the Hemetsberger-Knittel Synthesis of Ethyl 3-methoxy-1H-indole-2-carboxylate
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference(s) |
| 1. Condensation | 3-Methoxybenzaldehyde, Ethyl azidoacetate | Sodium ethoxide | Ethyl 2-azido-3-(3-methoxyphenyl)acrylate | researchgate.netsci-hub.se |
| 2. Cyclization | Ethyl 2-azido-3-(3-methoxyphenyl)acrylate | Heat (e.g., in xylene) | Ethyl 3-methoxy-1H-indole-2-carboxylate | synarchive.comresearchgate.net |
Reissert Indole Synthesis Variations
The classical Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester. bhu.ac.inwikipedia.org The reduction is commonly achieved using zinc in acetic acid, which leads to the formation of an indole-2-carboxylic acid that can be subsequently esterified. wikipedia.org
For the synthesis of Ethyl 3-methoxy-1H-indole-2-carboxylate via the traditional Reissert pathway, the starting material would need to be 1-methoxy-2-methyl-3-nitrobenzene. The condensation with diethyl oxalate would be followed by reduction and cyclization.
Madelung and Bartoli Indole Synthesis Principles Applied to 2-Carboxylates
The Madelung and Bartoli syntheses are also classical methods for indole formation, though their application to the synthesis of 2-carboxylates often requires adaptation.
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. bhu.ac.in To apply this to the synthesis of a 2-carboxylate, one would need to start with an appropriately substituted N-(alkoxycarbonyl)-o-toluidine. The harsh conditions, often requiring sodium amide or potassium t-butoxide at temperatures above 250°C, limit its use to substrates without sensitive functional groups. bhu.ac.in Modern variations using organolithium bases allow for milder reaction conditions. bhu.ac.in
The Bartoli indole synthesis is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to produce a 7-substituted indole. bhu.ac.inbeilstein-journals.org For the synthesis of indole-2-carboxylates, this method is not directly applicable in its standard form. However, it could be conceptually adapted by using a vinyl Grignard reagent that contains a masked carboxylate function or by functionalizing the resulting indole at the 2-position in a subsequent step. The Bartoli reaction is particularly useful for synthesizing indoles with substituents at the 7-position. bhu.ac.in
Modern Catalytic and Green Chemistry Approaches for Indole-2-carboxylate Formation
In recent years, there has been a significant shift towards developing more sustainable and efficient methods for indole synthesis. These modern approaches often utilize catalytic systems and adhere to the principles of green chemistry, such as using renewable solvents, microwave assistance, or nanocatalysts. researchgate.netresearchgate.net
Copper-Catalyzed Synthesis: A notable development is the copper-catalyzed three-step cascade reaction to form indole-2-carboxylic esters. acs.org This method involves the reaction of a 2-bromobenzaldehyde (B122850) with ethyl acetamidoacetate. The process is believed to proceed via an aldol (B89426) condensation, followed by an intramolecular C-N cross-coupling (a Goldberg-type reaction), and finally deacylation to yield the indole-2-carboxylate. acs.org A key improvement in this methodology has been the replacement of dipolar aprotic solvents like DMSO with more sustainable options such as 2-MeTHF and ethyl acetate, which are derived from renewable resources and simplify the workup process. acs.org
Microwave-Assisted Synthesis in Ionic Liquids: Microwave irradiation has been effectively used to accelerate the synthesis of indole-2-carboxylates. researchgate.net One such method involves the reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of a copper catalyst and an ionic liquid like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH). researchgate.net This approach offers several advantages, including significantly reduced reaction times, high yields (up to 97%), and milder reaction conditions. researchgate.net
Table 3: Overview of Modern and Green Synthetic Approaches to Indole-2-carboxylates
| Method | Key Features | Reactants | Catalyst/Conditions | Advantages | Reference(s) |
| Copper-Catalyzed Cascade | Ligandless reaction, sustainable solvents | 2-Bromobenzaldehydes, Ethyl acetamidoacetate | CuI, 2-MeTHF or EtOAc, 80°C | Avoids toxic solvents, good yields | acs.org |
| Microwave-Assisted Synthesis | Rapid reaction, use of ionic liquids | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | CuX, [bmim]OH, Microwave (100W) | High yields, short reaction times, mild conditions | researchgate.net |
| Ruthenium-Catalyzed Addition | Atom-economical | Indole-2-carboxylic acid, 1-Hexyne | [RuCl₂(η⁶-p-cymene)(PPh₃)], Toluene, 80°C | Forms novel enol esters | mdpi.com |
Derivatization Strategies from Preformed Indole-2-carboxylate Systems
Once the core of Ethyl 3-methoxy-1H-indole-2-carboxylate is formed, it can be further modified to create a diverse range of derivatives.
The nitrogen atom of the indole ring (N-1 position) is a common site for functionalization. The N-H proton of ethyl indol-2-carboxylate can be deprotonated with a base, and the resulting anion can react with various electrophiles. mdpi.comresearchgate.net
Successful N-alkylation has been achieved using aqueous potassium hydroxide (KOH) in acetone (B3395972) as the solvent, followed by the addition of an alkylating agent like allyl bromide or benzyl (B1604629) bromide. mdpi.comresearchgate.net This method provides the corresponding N-alkylated esters in excellent yields. researchgate.net Interestingly, by adjusting the amount of KOH and water, the reaction can proceed directly to the N-alkylated indole-2-carboxylic acids without isolating the intermediate ester. mdpi.comnih.gov The choice of base and solvent is critical; for instance, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification of the ethyl ester to a methyl ester instead of N-alkylation. mdpi.comresearchgate.net
| Alkylating Agent | Base/Solvent System | Product | Reference |
| Allyl Bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.comresearchgate.net |
| Benzyl Bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.comresearchgate.net |
| Amyl Bromide | NaOEt / Ethanol | 1H-indole-2-carboxylic acid (hydrolysis product) | mdpi.com |
The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. clockss.org For indole-2-carboxylates, this position can be readily functionalized. The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a classic method to introduce a formyl group at the C-3 position, yielding ethyl 3-formyl-1H-indole-2-carboxylates. nih.gov Similarly, Friedel-Crafts acylation with various acyl chlorides can introduce keto functionalities at the C-3 position. acs.org
These C-3 functionalized derivatives serve as versatile intermediates. For example, a 3-formyl group can be condensed with anilines to form imines, which can be further cyclized to create indolylthiazolidinones. nih.gov The Mannich reaction provides another route to introduce aminomethyl groups at C-3. nih.gov While C-3 is the most reactive site, functionalization on the benzene (B151609) ring is also possible, though it often requires harsher conditions or specific directing group strategies. For example, Friedel-Crafts acylation can sometimes lead to a mixture of C-3 and C-5 substituted products. clockss.org
Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Methoxy 1h Indole 2 Carboxylate
Reactivity at the Indole (B1671886) Nitrogen (N-1) Position
The nitrogen atom within the indole ring of Ethyl 3-methoxy-1H-indole-2-carboxylate possesses a lone pair of electrons, rendering it nucleophilic and susceptible to a variety of electrophilic substitution reactions.
Alkylation and Acylation Reactions
The indole nitrogen can be readily alkylated or acylated to introduce a range of substituents, thereby modifying the compound's steric and electronic properties.
Alkylation: The N-alkylation of the parent compound, ethyl indole-2-carboxylate (B1230498), has been successfully achieved using various alkylating agents in the presence of a base. For instance, the reaction with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide (B78521) in acetone (B3395972) affords the corresponding N-alkylated products, ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate, in excellent yields. mdpi.com The reaction proceeds via deprotonation of the indole nitrogen by the base to form a highly nucleophilic indolide anion, which then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. It is anticipated that Ethyl 3-methoxy-1H-indole-2-carboxylate would undergo similar N-alkylation reactions, with the electron-donating methoxy (B1213986) group at the C-3 position potentially enhancing the nucleophilicity of the indole nitrogen. A general method for the N-alkylation of indole derivatives involves the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
| Reagent | Base | Solvent | Product | Yield |
| Allyl bromide | aq. KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |
| Benzyl bromide | aq. KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |
Acylation: The N-acylation of indoles can be achieved using various acylating agents. A chemoselective N-acylation of indoles has been developed using thioesters as a stable acyl source in the presence of a base like cesium carbonate. beilstein-journals.org This method has been shown to be effective for a variety of substituted indoles. Another approach involves the direct N-acylation of indole with carboxylic acids in the presence of boric acid. clockss.org For example, the acetylation of ethyl 1H-indole-3-carboxylate has been accomplished using acetic anhydride (B1165640) in pyridine. nih.gov These methods are expected to be applicable to Ethyl 3-methoxy-1H-indole-2-carboxylate, leading to the formation of the corresponding N-acyl derivatives.
| Acylating Agent | Catalyst/Base | Product |
| Thioesters | Cs2CO3 | N-Acylindoles |
| Carboxylic Acids | Boric Acid | N-Acylindoles |
| Acetic Anhydride | Pyridine | N-Acetylindole |
Cyclization Reactions involving the Indole Nitrogen
The nucleophilic character of the indole nitrogen in Ethyl 3-methoxy-1H-indole-2-carboxylate allows for its participation in intramolecular cyclization reactions to form fused heterocyclic systems. A notable example is the synthesis of 3,4-dihydro-1H- mdpi.commdpi.comoxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates. nih.gov This transformation typically involves an initial N-alkylation with a suitable reagent containing a hydroxyl group, followed by an intramolecular cyclization.
For instance, the reaction of ethyl 1H-indole-2-carboxylates with activated glycerol (B35011) carbonate leads to the formation of N-glycerylated indoles. nih.gov Subsequent intramolecular Fischer-Speier esterification of the corresponding 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids, obtained after hydrolysis, yields the 3-(hydroxymethyl)-3,4-dihydro-1H- mdpi.commdpi.comoxazino[4,3-a]indol-1-ones. nih.gov This type of cyclization, which creates a new heterocyclic ring fused to the indole core, highlights the synthetic utility of the indole nitrogen in constructing complex molecular architectures. While this specific example does not use the 3-methoxy derivative, the general principle of N-alkylation followed by intramolecular cyclization is a key transformation pathway for this class of compounds.
Transformations of the Ester Moiety (C-2)
The ethyl ester group at the C-2 position of Ethyl 3-methoxy-1H-indole-2-carboxylate is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the synthetic potential of the molecule.
Hydrolysis to Carboxylic Acids
The most fundamental transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, a process known as saponification. For instance, alkaline hydrolysis of ethyl indole-2-carboxylate yields indole-2-carboxylic acid. orgsyn.org Similarly, ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates can be reacted with potassium hydroxide in ethanol (B145695) to achieve both decarboxylative ring cleavage and ester hydrolysis, forming 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids in very good yields. nih.gov The hydrolysis of Ethyl 3-methoxy-1H-indole-2-carboxylate under similar basic conditions would be expected to proceed smoothly to furnish 3-methoxy-1H-indole-2-carboxylic acid. This carboxylic acid derivative can then serve as a precursor for a wide range of other compounds.
| Starting Material | Reagents | Product |
| Ethyl indole-2-carboxylate | Alkaline conditions | Indole-2-carboxylic acid |
| Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates | KOH, Ethanol | 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. In the context of ethyl indole-2-carboxylates, an interesting observation was made during attempted N-alkylation reactions. The use of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) as a base for the alkylation of ethyl indole-2-carboxylate did not lead to the expected N-alkylation but instead resulted in transesterification, affording methyl 1H-indole-2-carboxylate. mdpi.com This indicates that the methoxide ion preferentially attacks the electrophilic carbonyl carbon of the ester rather than deprotonating the indole nitrogen under these conditions. This finding suggests that Ethyl 3-methoxy-1H-indole-2-carboxylate can be readily converted to other esters by choosing the appropriate alcohol and alkoxide base.
Hydrazinolysis and Amide/Hydrazide Formation
The ester group of Ethyl 3-methoxy-1H-indole-2-carboxylate can be converted into amides and hydrazides, which are important functional groups in medicinal chemistry.
Hydrazinolysis: The reaction of an ester with hydrazine (B178648) hydrate (B1144303) is known as hydrazinolysis and leads to the formation of a carbohydrazide (B1668358). Hydrazinolysis of ethyl or methyl indole-2-carboxylate has been shown to afford indol-2-carbohydrazide. mdpi.com This reaction is a straightforward and efficient method for introducing a hydrazide moiety, which can then be used in further synthetic transformations, such as the formation of hydrazones by reaction with aldehydes and ketones. mdpi.com
Amide Formation: While direct conversion of the ester to an amide is possible, a more common route involves the initial hydrolysis of the ester to the carboxylic acid, as described in section 3.2.1. The resulting 3-methoxy-1H-indole-2-carboxylic acid can then be coupled with a variety of amines to form the corresponding amides. This amide bond formation is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (B1436442) (HOBt). nih.gov A variety of indole-2-carboxamides have been synthesized using this method. nih.gov Alternatively, direct conversion of carboxylic acids to amides can be achieved using reagents like B(OCH2CF3)3. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System
The reactivity of the indole ring in Ethyl 3-methoxy-1H-indole-2-carboxylate is governed by the interplay of the electron-donating effects of the ring nitrogen and the 3-methoxy group, and the electron-withdrawing effect of the 2-ethoxycarbonyl group. The C-3 position, typically the most nucleophilic site in indoles, is substituted, which redirects electrophilic attacks towards the benzene (B151609) portion of the molecule (positions C-4, C-5, C-6, and C-7).
Regioselectivity and Reaction Conditions at C-3 and other Positions
With the C-3 position blocked by a methoxy group, electrophilic aromatic substitution is anticipated to occur on the carbocyclic ring. The regiochemical outcome is influenced by the directing effects of the substituents. The pyrrole (B145914) ring as a whole acts as an activating group, directing substitution to the benzene ring. The methoxy group at C-3 is a strongly activating, ortho-, para-directing group, though its influence on the benzene ring is indirect. The ethoxycarbonyl group at C-2 is a deactivating meta-directing group.
Detailed studies on the nitration of ethyl indole-2-carboxylate have shown that substitution occurs on the benzene ring. umn.edu By analogy, electrophilic substitution on Ethyl 3-methoxy-1H-indole-2-carboxylate is expected to favor positions C-4, C-5, C-6, and C-7. The precise location is determined by the specific reaction conditions and the nature of the electrophile. For instance, nitration of ethyl indole-2-carboxylate yields a mixture of nitro-substituted products, indicating that multiple positions on the benzene ring are susceptible to attack. umn.edu
Friedel-Crafts reactions, a cornerstone of electrophilic aromatic substitution, involve the attachment of substituents to an aromatic ring. wikipedia.orgmasterorganicchemistry.com While specific data for Ethyl 3-methoxy-1H-indole-2-carboxylate is scarce, studies on related indole derivatives provide insight. For example, the Friedel-Crafts-type alkylation of 5-methoxy-1H-indole with allyl esters proceeds at the C-3 position. researchgate.net Given that the C-3 position is occupied in the target molecule, similar reactions would be forced to occur at other positions, likely on the electron-rich benzene ring. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com
The table below summarizes the expected regioselectivity for various electrophilic substitution reactions on Ethyl 3-methoxy-1H-indole-2-carboxylate, based on general principles and data from related indole compounds.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Typical Reagents | Predicted Major Substitution Position(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | C-4, C-5, C-6, C-7 (mixture) |
| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/AlCl₃ | C-4, C-6 |
| Sulfonation | SO₃ | Fuming H₂SO₄ | C-5, C-6 |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | C-6 |
| Friedel-Crafts Alkylation | R⁺ | RCl/AlCl₃ | C-4, C-6 |
Nucleophilic aromatic substitution on the indole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, typically nitro groups. There is limited specific information available regarding the nucleophilic substitution reactions of Ethyl 3-methoxy-1H-indole-2-carboxylate. However, derivatization at the N-1 position via nucleophilic attack of the indole nitrogen anion is a common transformation for indole-2-carboxylates. This reaction typically involves deprotonation of the N-H with a base like potassium hydroxide, followed by the addition of an alkylating agent. mdpi.com
Formation of Fused Heterocyclic Systems
The functional groups present in Ethyl 3-methoxy-1H-indole-2-carboxylate serve as handles for the construction of more complex, fused heterocyclic systems. The ester at C-2 and the reactive positions on the indole nucleus can participate in cyclization reactions to build new rings.
For instance, derivatives of ethyl indole-2-carboxylate are valuable precursors for synthesizing β-carbolines, a class of compounds with significant biological activity. znaturforsch.com A common strategy involves the introduction of a formyl group at the C-3 position, followed by condensation with an active methylene (B1212753) compound and subsequent cyclization. znaturforsch.com Although the subject molecule has a methoxy group at C-3, functionalization at adjacent positions, such as C-4, could potentially be used to initiate similar cyclization cascades.
Intramolecular cyclization strategies have been successfully employed with related indole-2-carboxylate derivatives. For example, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate can be converted into pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylates through intramolecular reactions. metu.edu.tr These transformations highlight the potential of the indole-2-carboxylate scaffold to serve as a template for building fused polycyclic structures. Multicomponent reactions also offer a powerful method for assembling indole-fused heterocycles, though current protocols often rely on the nucleophilicity of the C-3 position. nih.gov New methodologies would be required to adapt these reactions to C-3 substituted indoles.
Oxidative and Reductive Transformations of the Indole Nucleus
The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of transformed products. The electron-rich pyrrole ring is the more reactive part of the indole system in these transformations.
The reduction of the indole ring to the corresponding 2,3-dihydroindole (indoline) is a well-established transformation. For the closely related ethyl 5-methoxy-1H-indole-2-carboxylate, this reduction can be achieved using tin metal in an ethanolic hydrogen chloride solution. prepchem.com This method provides the d,l-2,3-dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester. prepchem.com A similar outcome would be expected for Ethyl 3-methoxy-1H-indole-2-carboxylate, yielding the corresponding indoline (B122111) derivative. Catalytic hydrogenation is another common method for reducing the indole double bond, often requiring a catalyst such as platinum or palladium. orgsyn.org
Table 2: Reduction of the Indole Nucleus
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| Ethyl 5-methoxy-1H-indole-2-carboxylate | Sn, HCl (g), Ethanol | d,l-2,3-Dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester prepchem.com |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of Ethyl 3-methoxy-1H-indole-2-carboxylate by mapping the chemical environments of its hydrogen and carbon atoms.
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms present in the molecule. The spectrum of Ethyl 3-methoxy-1H-indole-2-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methoxy (B1213986) group protons, and the protons of the ethyl ester moiety. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) and coupling constants (J) reveal the connectivity between neighboring protons.
For instance, the ethyl group would be characterized by a quartet and a triplet, arising from the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The aromatic protons on the benzene (B151609) portion of the indole ring would appear as a set of multiplets in the aromatic region of the spectrum, with their specific shifts and coupling patterns determined by their positions relative to the substituents. The proton of the N-H group in the indole ring typically appears as a broad singlet.
Table 1: Expected ¹H NMR Data for Ethyl 3-methoxy-1H-indole-2-carboxylate (Note: As specific experimental data was not available in the searched sources, this table represents typical expected values for illustrative purposes.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole N-H | 8.5 - 9.5 | br s | - |
| Aromatic C4-H | 7.5 - 7.7 | d | ~8.0 |
| Aromatic C5-H | 7.0 - 7.2 | t | ~7.5 |
| Aromatic C6-H | 7.0 - 7.2 | t | ~7.5 |
| Aromatic C7-H | 7.3 - 7.5 | d | ~8.0 |
| Ester -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |
| Methoxy -OCH₃ | 3.9 - 4.1 | s | - |
Complementing the ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in Ethyl 3-methoxy-1H-indole-2-carboxylate produces a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding environment.
The spectrum would show signals for the carbonyl carbon of the ester group at the most downfield position, followed by the aromatic carbons of the indole ring. The carbons of the methoxy and ethyl groups would appear at the most upfield positions. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (-CH3), methylene (-CH2), and methine (-CH) carbons.
Table 2: Expected ¹³C NMR Data for Ethyl 3-methoxy-1H-indole-2-carboxylate (Note: As specific experimental data was not available in the searched sources, this table represents typical expected values for illustrative purposes.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | 160 - 165 |
| Indole C3a/C7a | 135 - 140 |
| Indole C2/C3 | 125 - 135 |
| Indole Aromatic CHs (C4, C5, C6, C7) | 110 - 125 |
| Ester -OCH₂CH₃ | 60 - 65 |
| Methoxy -OCH₃ | 55 - 60 |
For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity within spin systems, such as the ethyl group and the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is crucial for connecting different fragments of the molecule, for example, linking the ester group to the C2 position of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are in close proximity, which helps in confirming the spatial arrangement of substituents, such as the proximity of the 3-methoxy group to the C4 proton on the indole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of Ethyl 3-methoxy-1H-indole-2-carboxylate (C₁₂H₁₃NO₃). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the molecular identity can be confirmed with a high degree of confidence.
In mass spectrometry, molecules are ionized and can break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure. For Ethyl 3-methoxy-1H-indole-2-carboxylate, common fragmentation pathways would involve the loss of parts of the ethyl ester group or the methoxy group.
Key expected fragmentation patterns include:
Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ester oxygen.
Loss of ethylene (B1197577) (-C₂H₄): Through a McLafferty rearrangement if structurally possible, though less common for ethyl esters.
Loss of the entire ester group (-•CO₂Et).
Cleavage of the methoxy group: Loss of a methyl radical (-•CH₃) from the methoxy substituent.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing invaluable information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within Ethyl 3-methoxy-1H-indole-2-carboxylate. The absorption of infrared radiation excites molecules, causing them to stretch and bend at specific frequencies characteristic of their bonds.
The key functional groups in Ethyl 3-methoxy-1H-indole-2-carboxylate and their expected IR absorption bands are:
N-H Group: The indole N-H bond is expected to show a stretching vibration in the region of 3300-3500 cm⁻¹. In the solid state, this peak is often broadened due to hydrogen bonding. For instance, in the related Indole-2-carboxylic acid, the N-H stretch involved in an intermolecular N-H···O hydrogen bond is observed around 3350 cm⁻¹ researchgate.net.
C=O Group: The ester carbonyl (C=O) group is a strong IR absorber and is anticipated to produce a sharp, intense peak between 1700 and 1725 cm⁻¹. This is a highly characteristic band for the ethyl ester functionality.
C-O Bonds: The molecule contains two distinct C-O single bonds: the ester C-O and the methoxy C-O. These typically absorb in the fingerprint region (1000-1300 cm⁻¹). An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, with a symmetric stretch appearing at a lower wavenumber.
Aromatic Ring: The indole ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.
Aliphatic Chains: The ethyl and methoxy groups will show C-H stretching vibrations just below 3000 cm⁻¹.
The table below summarizes the anticipated FT-IR absorption bands for the title compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Indole N-H | Stretch | 3300 - 3500 | Medium, Broad |
| Ester C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Ester & Methoxy C-O | Stretch | 1000 - 1300 | Medium to Strong |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable complement to FT-IR. While IR spectroscopy measures absorption, Raman measures the inelastic scattering of light. A key difference is the selection rule: IR bands are strong for polar bonds with a large change in dipole moment, whereas Raman bands are strong for nonpolar, polarizable bonds.
For Ethyl 3-methoxy-1H-indole-2-carboxylate, Raman spectroscopy would be particularly effective for observing:
Aromatic Ring Vibrations: The C=C bonds of the indole ring are highly polarizable and are expected to produce strong signals in the Raman spectrum, typically in the 1400-1650 cm⁻¹ region.
Symmetrical Vibrations: Symmetrical stretching modes, which may be weak or absent in the IR spectrum, can be prominent in the Raman spectrum.
This complementary nature is crucial for a complete vibrational analysis, confirming the presence and structural details of the indole core.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system of Ethyl 3-methoxy-1H-indole-2-carboxylate contains a conjugated π-system, which gives rise to characteristic absorptions in the UV region.
The primary electronic transitions observed are π → π* transitions, where an electron is promoted from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital libretexts.orglibretexts.org. The indole nucleus itself typically shows two main absorption bands. The presence of substituents on the indole ring—specifically the electron-donating methoxy group (-OCH₃) and the electron-withdrawing ethyl carboxylate group (-COOEt)—influences the energy of these transitions and thus the position of the absorption maxima (λ_max).
The methoxy group acts as an auxochrome, an electron-donating group that, when attached to a chromophore (the indole ring), can shift the absorption to longer wavelengths (a bathochromic or red shift).
The ethyl carboxylate group , being conjugated with the ring, also extends the π-system and affects the electronic transitions.
It is expected that Ethyl 3-methoxy-1H-indole-2-carboxylate will exhibit strong absorption in the UV region, likely with a primary absorption maximum (λ_max) between 280 nm and 320 nm, which is characteristic of substituted indole systems umaine.edu.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for Ethyl 3-methoxy-1H-indole-2-carboxylate is not publicly available, the structure of the closely related analogue, Ethyl 1H-indole-2-carboxylate , provides a robust model for its expected solid-state conformation nih.govresearchgate.net.
For Ethyl 1H-indole-2-carboxylate, crystallographic analysis reveals the following key features:
Crystal System: Monoclinic researchgate.net.
Space Group: P2₁/c nih.govresearchgate.net.
Molecular Packing: The molecules form hydrogen-bonded dimers. The N-H group of the indole ring on one molecule forms a hydrogen bond with the keto oxygen atom of the carboxylate group on an adjacent molecule (O···H—N) nih.govresearchgate.net. These dimers then pack into a herringbone pattern nih.govresearchgate.net.
Planarity: The indole ring system is nearly planar nih.gov.
It is highly probable that Ethyl 3-methoxy-1H-indole-2-carboxylate would crystallize in a similar manner, featuring a planar indole core and participating in hydrogen bonding via its N-H group. The presence of the 3-methoxy group would likely influence the crystal packing by introducing additional steric bulk and potential for weak intermolecular interactions, which might alter the unit cell parameters compared to the unsubstituted analogue.
The table below summarizes the crystallographic data for the analogue Ethyl 1H-indole-2-carboxylate researchgate.net.
| Parameter | Value (for Ethyl 1H-indole-2-carboxylate) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.5622 (7) |
| b (Å) | 18.891 (2) |
| c (Å) | 9.6524 (13) |
| β (°) | 104.454 (13) |
| Z | 4 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique for confirming the purity and empirical formula of a synthesized compound. It determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a sample. For Ethyl 3-methoxy-1H-indole-2-carboxylate, the molecular formula is C₁₂H₁₃NO₃ .
Based on this formula, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 219.24 g/mol
Carbon (C): (12 * 12.011) / 219.24 * 100% = 65.74%
Hydrogen (H): (13 * 1.008) / 219.24 * 100% = 5.98%
Nitrogen (N): (1 * 14.007) / 219.24 * 100% = 6.39%
Oxygen (O): (3 * 15.999) / 219.24 * 100% = 21.89%
For a pure sample, the experimentally determined percentages should align closely with these theoretical values, typically within a ±0.4% margin of error.
| Element | Symbol | Theoretical Mass Percentage (%) |
| Carbon | C | 65.74 |
| Hydrogen | H | 5.98 |
| Nitrogen | N | 6.39 |
| Oxygen | O | 21.89 |
Theoretical and Computational Chemistry Studies of Ethyl 3 Methoxy 1h Indole 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and properties of a molecule from first principles. These methods provide a detailed picture of orbital energies, charge distribution, and molecular geometry.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry, corresponding to the lowest energy conformation of a molecule. For Ethyl 3-methoxy-1H-indole-2-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters.
Studies on the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid, reveal that the indole (B1671886) ring system is nearly planar. mdpi.com The methoxy (B1213986) and carboxylate groups lie slightly out of this plane. The molecular geometry is stabilized by a network of intramolecular interactions. The optimized structure of Ethyl 3-methoxy-1H-indole-2-carboxylate is expected to be very similar, with the primary difference being the orientation of the ethyl group of the ester. DFT calculations provide precise bond lengths and angles that are generally in good agreement with experimental data from X-ray crystallography where available. nih.gov
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| N1–H1 | Indole N-H bond length | ~1.02 Å |
| C=O | Ester carbonyl bond length | ~1.22 Å |
| Car–Omethoxy | Aromatic C to methoxy O bond length | ~1.36 Å |
| C-N-C | Angle within the pyrrole (B145914) ring of indole | ~108-110° |
| O=C–O | Angle in the ester group | ~124° |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For Ethyl 3-methoxy-1H-indole-2-carboxylate, the HOMO is expected to be a π-orbital with electron density primarily distributed over the electron-rich indole ring system. The LUMO is anticipated to be a π*-orbital, with significant contributions from the carboxylate group and the benzene (B151609) portion of the indole nucleus.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govmaterialsciencejournal.org DFT calculations can provide quantitative values for these orbital energies. researchgate.net
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| ΔE (HOMO-LUMO Gap) | Energy gap (ELUMO - EHOMO) | ~4.0 to 5.0 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of varying electron potential on the van der Waals surface of the molecule.
In the MEP map of Ethyl 3-methoxy-1H-indole-2-carboxylate, different colors represent different potential values.
Red/Yellow Regions: These indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. Such regions are expected around the carbonyl oxygen of the ester group and the oxygen atom of the methoxy group. nih.govresearchgate.net
Blue Regions: These indicate positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack. The most positive region is typically found around the acidic proton of the indole N-H group. researchgate.net
Green Regions: These represent areas of neutral potential.
The MEP map provides a clear, intuitive guide to the reactive sites of the molecule. researchgate.net
| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Red | Negative (Electron-rich) | Site for electrophilic attack / H-bond acceptor |
| Methoxy Oxygen (–OCH3) | Yellow/Orange | Slightly Negative | Site for electrophilic attack / H-bond acceptor |
| Indole N-H Proton | Blue | Positive (Electron-poor) | Site for nucleophilic attack / H-bond donor |
| Indole Ring (π-system) | Green/Yellow | Neutral to slightly negative | Interaction with electrophiles, π-stacking |
Spectroscopic Property Prediction (Vibrational Frequencies, UV-Vis Spectra)
DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental data.
Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds or functional groups. For Ethyl 3-methoxy-1H-indole-2-carboxylate, key predicted vibrations would include the N-H stretch, the C=O stretch of the ester, and various C-O and C-H stretches. scielo.org.za Theoretical frequencies are often scaled by a small factor to better match experimental results. semanticscholar.org
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectroscopy. researchgate.net For this indole derivative, the primary absorptions are expected to arise from π → π* transitions within the conjugated indole system. nih.gov
| Vibrational Mode / Electronic Transition | Typical Calculated Wavenumber (cm-1) / Wavelength (nm) | Assignment |
|---|---|---|
| ν(N-H) stretch | ~3400-3500 cm-1 | Stretching of the indole N-H bond semanticscholar.org |
| ν(C-H) aromatic stretch | ~3050-3150 cm-1 | Stretching of C-H bonds on the indole ring |
| ν(C-H) aliphatic stretch | ~2900-3000 cm-1 | Stretching of C-H bonds in methoxy and ethyl groups scielo.org.za |
| ν(C=O) stretch | ~1700-1725 cm-1 | Stretching of the ester carbonyl bond semanticscholar.org |
| ν(C-O) stretches | ~1200-1300 cm-1 | Asymmetric/symmetric stretches of ester and methoxy C-O bonds semanticscholar.org |
| π → π* transition | ~280-320 nm | Electronic transition within the indole chromophore researchgate.net |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its behavior in a more complex environment, particularly its interactions with other molecules like biological macromolecules.
Molecular Docking for Ligand-Target Interaction Prediction (in vitro binding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For Ethyl 3-methoxy-1H-indole-2-carboxylate, docking studies can be performed against various protein targets to predict its binding affinity and interaction patterns. The indole scaffold is a common feature in many biologically active compounds. mdpi.com The docking process places the ligand into the binding site of the protein and scores the different poses based on factors like intermolecular forces.
Key potential interactions for this molecule include:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and methoxy oxygen can act as hydrogen bond acceptors.
Hydrophobic Interactions: The bicyclic indole ring and the ethyl group can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues.
π-Stacking: The aromatic indole ring can participate in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Docking results are typically evaluated by a scoring function that estimates the binding free energy (often given in kcal/mol), where a more negative score indicates a stronger, more favorable interaction. researchgate.net
| Functional Group of Ligand | Potential Interaction Type | Possible Interacting Amino Acid Residue(s) | Predicted Binding Score Contribution |
|---|---|---|---|
| Indole N-H | Hydrogen Bond (Donor) | Asp, Glu, Ser, Thr (side chain O); Main chain C=O | High (Favorable) |
| Ester C=O | Hydrogen Bond (Acceptor) | Lys, Arg, Ser, His (side chain H) | High (Favorable) |
| Methoxy -O- | Hydrogen Bond (Acceptor) | Asn, Gln, Ser (side chain H) | Moderate (Favorable) |
| Indole Ring | Hydrophobic / π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile | High (Favorable) |
| Ethyl Group | Hydrophobic / van der Waals | Ala, Val, Leu, Ile | Moderate (Favorable) |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a compound like Ethyl 3-methoxy-1H-indole-2-carboxylate, MD simulations can provide valuable insights into its conformational stability and how it interacts with its environment, such as a solvent or a biological receptor.
The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of atoms and molecules. The forces between atoms are calculated using a molecular mechanics force field. The simulation generates a trajectory that describes how the positions and velocities of the atoms in the system evolve over time.
Key aspects of MD simulations for Ethyl 3-methoxy-1H-indole-2-carboxylate would include:
Conformational Analysis: The indole scaffold, while rigid, has rotatable bonds in its ethyl ester and methoxy substituents. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. By analyzing the trajectory, researchers can determine the most probable dihedral angles and the flexibility of these side chains.
Solvation Effects: The behavior of Ethyl 3-methoxy-1H-indole-2-carboxylate in different solvents can be simulated to understand how solvent molecules arrange around it and influence its conformation. This is crucial for predicting its solubility and partitioning behavior.
Interaction Dynamics with Biomolecules: If Ethyl 3-methoxy-1H-indole-2-carboxylate is being investigated as a potential ligand for a protein, MD simulations can be used to study the dynamics of the protein-ligand complex. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. The simulation can also highlight conformational changes in both the ligand and the protein upon binding.
Table 1: Representative Parameters Analyzed in MD Simulations
| Parameter | Description | Relevance to Ethyl 3-methoxy-1H-indole-2-carboxylate |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Indicates the stability of the molecule's conformation or a protein-ligand complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the molecule, such as the ethyl and methoxy groups. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness of the molecule's conformation. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds over the simulation time. | Crucial for understanding interactions with solvent molecules or amino acid residues in a binding site. |
Free Energy Calculations (e.g., MM-GBSA) for Binding Affinity Estimation
Estimating the binding affinity of a ligand to a receptor is a key goal in computational drug discovery. Free energy calculations provide a way to quantify this affinity. One of the most widely used methods is the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.govnih.gov
MM-GBSA is an end-point method that calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov The binding free energy (ΔG_bind) is typically calculated as follows:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where:
G_complex is the free energy of the protein-ligand complex.
G_receptor is the free energy of the receptor alone.
G_ligand is the free energy of the ligand alone.
Each of these terms is calculated as:
G = E_MM + G_solv - TΔS
Where:
E_MM is the molecular mechanics energy (including bonded and non-bonded interactions).
G_solv is the solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using the Generalized Born (GB) model, and the nonpolar part is often estimated from the solvent-accessible surface area (SASA).
TΔS is the entropic contribution to the free energy, which is often the most challenging term to calculate accurately and is sometimes omitted for relative binding energy comparisons.
For Ethyl 3-methoxy-1H-indole-2-carboxylate, MM-GBSA could be used to predict its binding affinity to a specific target protein. This would involve running MD simulations of the complex, the free protein, and the free ligand, and then applying the MM-GBSA equations to snapshots from these simulations.
Table 2: Components of MM-GBSA Binding Free Energy Calculation
| Energy Term | Description | Contribution to Binding |
| ΔE_vdw | van der Waals energy | Favorable |
| ΔE_elec | Electrostatic energy | Favorable or unfavorable |
| ΔG_polar | Polar solvation energy | Unfavorable (desolvation penalty) |
| ΔG_nonpolar | Nonpolar solvation energy | Favorable (hydrophobic effect) |
Structure-Activity/Property Relationship (SAR/SPR) Modeling (Theoretical Aspects)
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological activity or physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches (excluding clinical outcomes)
QSAR and QSPR are mathematical models that aim to predict the activity or property of a compound based on its structural features, which are represented by numerical values called molecular descriptors. nih.gov For a series of indole derivatives including Ethyl 3-methoxy-1H-indole-2-carboxylate, a QSAR model could be developed to predict their activity against a particular biological target, while a QSPR model could predict properties like solubility or melting point.
The general workflow for developing a QSAR/QSPR model involves:
Data Collection: A dataset of compounds with known activities or properties is assembled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity/property.
Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by using an external test set of compounds.
For Ethyl 3-methoxy-1H-indole-2-carboxylate, a QSAR study would involve synthesizing and testing a series of analogues with variations at different positions of the indole ring, the ester, and the methoxy group. The resulting data would then be used to build a model that could predict the activity of new, unsynthesized derivatives.
Topological and Electronic Descriptors in Property Prediction
Molecular descriptors are at the heart of QSAR and QSPR modeling. They can be broadly classified into different categories, including topological and electronic descriptors.
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, specifically from its graph structure where atoms are vertices and bonds are edges. They encode information about the size, shape, and branching of a molecule. Examples include:
Molecular Weight (MW): A simple descriptor related to the size of the molecule.
Connectivity Indices (e.g., Kier & Hall indices): Describe the degree of branching in the molecular skeleton.
Shape Indices (e.g., Kappa indices): Quantify different aspects of molecular shape.
Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and provide insights into its reactivity and intermolecular interactions. They are often calculated using quantum mechanical methods. Examples include:
Dipole Moment: Measures the polarity of the molecule.
Partial Atomic Charges: Describe the charge distribution within the molecule.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): Relate to the molecule's ability to donate or accept electrons.
Table 3: Examples of Molecular Descriptors for Ethyl 3-methoxy-1H-indole-2-carboxylate
| Descriptor Type | Example Descriptor | Information Encoded |
| Topological | Wiener Index | Information about the branching of the molecular skeleton. |
| Topological | Balaban J Index | A distance-based topological index that is sensitive to molecular branching and cyclicity. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
| Electronic | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
Mechanistic Investigations of Biological Activities of Indole 2 Carboxylate Derivatives Strictly in Vitro and Molecular Targets
Enzyme Inhibition Kinetics and Mechanism in Cell-Free Systems
Derivatives of indole-2-carboxylate (B1230498) have demonstrated inhibitory activity against a wide range of enzymes in cell-free assays. Kinetic studies are crucial for defining the potency and mechanism of this inhibition.
Researchers have investigated indole-based compounds as inhibitors of carbohydrate-metabolizing enzymes, which is relevant for managing diabetes. nih.gov A study on a series of indole (B1671886) derivatives revealed significant inhibitory activity against both pancreatic α-amylase and intestinal α-glucosidase. nih.gov Kinetic analysis of the most active compounds identified them as competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. nih.gov
In the context of cancer immunotherapy, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) have been identified as key targets. nih.govsci-hub.se A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govsci-hub.se Several 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors, with IC50 values in the low micromolar range for both IDO1 and TDO. nih.govsci-hub.se For instance, one of the most potent compounds, 9o-1 , displayed an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.govsci-hub.se
Furthermore, other studies have explored the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a multifunctional serine/threonine protein kinase, by ethyl 2-carboxylate-1H-indole derivatives. researchgate.netasianpubs.org A luminance assay technique was used to determine the IC50 values, revealing that several synthesized compounds presented promising GSK-3β inhibitory activity. researchgate.netasianpubs.org The inhibitory potential of isatin (B1672199) analogues (indole-2,3-diones) against carboxylesterases (CE) has also been demonstrated, with inhibitory potency being related to the compound's hydrophobicity. nih.gov
Table 1: In Vitro Enzyme Inhibition by Indole-2-Carboxylate Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Inhibition Type | Reference |
|---|---|---|---|---|
| Indole Analogues | α-amylase | 3.80 to 47.50 μM | Competitive | nih.gov |
| Indole Analogues | α-glucosidase | 3.10 to 52.20 μM | Non-competitive | nih.gov |
| 6-acetamido-indole-2-carboxylic acid (9o-1 ) | IDO1 | 1.17 μM | Not Specified | nih.govsci-hub.se |
| 6-acetamido-indole-2-carboxylic acid (9o-1 ) | TDO | 1.55 μM | Not Specified | nih.govsci-hub.se |
| para-benzoquinone derivative (9p-O ) | IDO1 / TDO | Double-digit nM | Not Specified | nih.gov |
| Ethyl 2-carboxylate-5-monosubstituted-1H-indoles | GSK-3β | Varies | Not Specified | researchgate.netasianpubs.org |
Receptor Binding Studies and Ligand-Target Recognition at the Molecular Level
Indole-2-carboxylate derivatives have been characterized as antagonists at the glycine (B1666218) recognition site associated with the N-methyl-D-aspartate (NMDA) receptor. capes.gov.br Radioligand binding assays using [3H]glycine showed that derivatives with a chloro group at the C-6 position and a polar group at the C-3 position of the indole ring possessed the highest affinity, with Ki values under 1 µM. capes.gov.br Functional assays measuring the modulation of [3H]MK-801 binding confirmed their character as NMDA receptor antagonists. capes.gov.br Schild regression analysis further indicated that this antagonism was competitive with glycine. capes.gov.br
In the field of inflammatory conditions, a novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been identified as highly potent and selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor. nih.gov The lead compound, 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid), demonstrated an exceptionally low IC50 value of 0.0059 µM for the CysLT1 receptor, while showing much lower activity at the CysLT2 receptor (IC50 = 15 µM), indicating high selectivity. nih.gov Molecular docking and molecular dynamic simulations have also been employed to predict the binding modes of indole-2-carboxylic acid derivatives within the binding pockets of enzymes like IDO1 and TDO, providing insights for further structural optimization. nih.govsci-hub.se
Modulation of Cellular Pathways in in vitro Models (e.g., cell cycle, apoptosis induction mechanisms, signaling cascades like PI3K/AKT/mTOR)
The antiproliferative effects of indole derivatives are often linked to their ability to modulate critical cellular signaling pathways. Some 2-arylindole derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer. rsc.org For instance, the 6′-MeO-naphthalen-2′-yl indole derivative 10at displayed excellent inhibitory activity against NF-κB with an IC50 value of 0.6 µM. rsc.org
In the context of cancer, indole-2-carboxamides have been designed as multi-target antiproliferative agents that inhibit kinases such as EGFR, BRAFV600E, and VEGFR-2. nih.gov The most potent derivatives were found to induce apoptosis. nih.gov Similarly, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were evaluated as potent inhibitors of both wild-type EGFR and the resistant EGFRT790M mutant. nih.gov The most active compounds in this series were shown to act as caspase-3 activators, indicating their ability to induce apoptosis. nih.gov For example, compounds 5f and 5g increased caspase-3 protein levels in Panc-1 human pancreatic cancer cells by approximately eightfold compared to untreated cells. nih.gov
Target Identification and Validation through Biochemical and Proteomic Approaches (in vitro)
The identification and validation of molecular targets are fundamental to understanding the mechanism of action of indole-2-carboxylate derivatives. Biochemical assays are the primary method for this purpose. For example, the identification of IDO1 and TDO as targets for indole-2-carboxylic acid derivatives was achieved through direct enzymatic inhibition assays using purified recombinant proteins. nih.govsci-hub.se Similarly, the characterization of these compounds as NMDA receptor antagonists was accomplished through a combination of radioligand binding assays and electrophysiological recordings in rat cortex mRNA-injected Xenopus oocytes, which validated the glycine binding site as the direct target. capes.gov.br The discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors (INSTIs) stemmed from molecular docking-based virtual screenings, with subsequent validation through in vitro integrase inhibition assays. mdpi.com
Molecular Basis of Observed Activities (e.g., anti-inflammatory, antimicrobial, antioxidant at a mechanistic level)
The diverse biological activities of indole-2-carboxylates can be traced back to specific molecular mechanisms.
Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is often attributed to the dual inhibition of nitric oxide synthase (NOS) and the NF-κB signaling pathway. rsc.org Overproduction of nitric oxide is a hallmark of inflammation, and NF-κB controls the expression of many pro-inflammatory genes. By inhibiting both targets, these derivatives can effectively suppress inflammatory responses. rsc.org Another anti-inflammatory mechanism involves the antagonism of CysLT1 receptors, which mediate many of the pathophysiological effects of cysteinyl leukotrienes in asthma and other inflammatory diseases. nih.gov
Antimicrobial/Antiparasitic Activity: The activity of 1H-indole-2-carboxamides against Trypanosoma cruzi, the parasite responsible for Chagas disease, was identified through phenotypic screening. acs.org While the exact molecular target is still under investigation, these compounds disrupt the lifecycle of the intracellular amastigote form of the parasite. acs.org
Antioxidant Activity: Two series of novel indole-2-carboxylic acid derivatives (N-substituted derivatives and indole-2-carboxamides) were synthesized and screened for their antioxidant potential. eurjchem.com Certain compounds within both series exhibited significant antioxidant activity, suggesting they may act by scavenging free radicals or by other mechanisms that reduce oxidative stress. eurjchem.com
Antitumor Activity: The antitumor effects of indole-2-carboxylates are frequently based on the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. nih.govnih.gov By targeting receptor tyrosine kinases like EGFR and VEGFR-2, these compounds can block signaling pathways that drive tumor growth and angiogenesis. nih.gov Induction of apoptosis, often via the activation of executioner caspases like caspase-3, is another key molecular mechanism underlying their anticancer properties. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization
SAR studies are essential for optimizing the potency and selectivity of indole-2-carboxylate derivatives. By systematically modifying the core structure and observing the effects on biological activity, researchers can identify key pharmacophores.
For CysLT1 receptor antagonists, SAR studies revealed that the indole-2-carboxylic acid moiety and the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group were both necessary for potent activity. nih.gov Modifications at the 3-position of the indole ring with α,β-unsaturated amide moieties were also found to be important. nih.gov Furthermore, substitutions on the indole ring itself were explored, with a methoxy (B1213986) group at the 7-position proving to be the most favorable for activity. nih.gov
In the development of IDO1/TDO dual inhibitors, structural modifications on both the indole skeleton and an attached aryl ring were investigated. nih.gov These studies led to the identification of 6-acetamido-indole-2-carboxylic acid derivatives as particularly potent inhibitors. nih.gov
For anti-Trypanosoma cruzi compounds, SAR exploration focused on the 5'-position of the indole core. acs.org It was found that small, aliphatic, electron-donating groups (such as methyl, ethyl, cyclopropyl, and methoxy) were favored for potency. acs.org In contrast, analogues bearing electron-withdrawing groups like halogens were inactive. acs.org
Applications of Ethyl 3 Methoxy 1h Indole 2 Carboxylate in Advanced Chemical Research
As a Versatile Synthetic Building Block in Organic Synthesis
The utility of Ethyl 3-methoxy-1H-indole-2-carboxylate in organic synthesis stems from the chemical reactivity of its constituent parts. The indole (B1671886) nucleus, particularly when activated by the electron-donating 3-methoxy group, is amenable to a variety of transformations. chim.it The ester at the 2-position can be hydrolyzed, reduced, or converted into other functional groups like amides or hydrazides, while the nitrogen at the 1-position can be alkylated or acylated. mdpi.comrsc.org This inherent functionality allows chemists to use the molecule as a foundational scaffold for constructing more complex, polycyclic structures. rsc.org
The indole ring is a core structural motif in thousands of naturally occurring alkaloids, many of which exhibit significant pharmacological properties. chim.it Ethyl 3-methoxy-1H-indole-2-carboxylate serves as an excellent starting point for the synthesis of analogues of these natural products. By modifying the functional groups of the parent molecule, researchers can generate a library of novel compounds for biological screening.
A key transformation is the conversion of the ethyl ester to a carbohydrazide (B1668358) through hydrazinolysis. This intermediate can then undergo condensation reactions with various aldehydes and ketones to produce complex hydrazones, which are precursors to a range of heterocyclic systems. mdpi.com This strategy is exemplified in the synthesis of analogues of marine alkaloids like aplysinopsin and other complex structures such as β-carboline thiohydantoins, which have been prepared from related ethyl indole-2-carboxylate (B1230498) derivatives. researchgate.net These synthetic routes demonstrate the compound's role in accessing molecular frameworks that mimic or are analogous to those found in nature.
Beyond serving as a precursor to alkaloid analogues, the compound is a foundational scaffold for building novel heterocyclic ring systems. The functional handles on the indole core allow for the annulation (fusion) of additional rings, leading to diverse and complex molecular architectures.
Research has shown that ethyl indole-2-carboxylate can be converted to indol-2-carbohydrazide, which is then used to synthesize indolylcarbonylhydrazino-thiazoles through cyclization with phenacyl bromides. researchgate.net This multi-step process transforms the simple indole ester into a more complex, fused heterocyclic system containing a thiazole (B1198619) ring. mdpi.comresearchgate.net Similarly, condensation reactions of related formylated indole-2-carboxylates with active methylene (B1212753) compounds like 2-thiohydantoin (B1682308) and rhodanine (B49660) derivatives lead to the formation of β-carboline and aplysinopsin-like products, showcasing the construction of new rings fused to the indole scaffold. researchgate.net
| Starting Intermediate | Reactant | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Indol-2-carbohydrazide | Phenacyl bromides | Indolylcarbonylhydrazino-thiazoles | researchgate.net |
| Ethyl 3-formyl-1H-indole-2-carboxylate | 2-Thiohydantoin derivatives | β-Carboline Thiohydantoin Analogues | researchgate.net |
| Ethyl 3-formyl-1H-indole-2-carboxylate | Rhodanine derivatives | Aplysinopsin Analogues | researchgate.net |
Role in Materials Science Research
The applications of Ethyl 3-methoxy-1H-indole-2-carboxylate and its derivatives extend into materials science, where the photophysical and electronic properties of the indole ring are exploited for the development of advanced functional materials.
Indole and its derivatives are known to exhibit strong fluorescence, making them ideal candidates for the core structure of fluorescent probes. mdpi.com These probes are designed to detect specific analytes or changes in their environment through a measurable change in their fluorescence emission. mdpi.com
Derivatives of indole-2-carboxylate can be functionalized to create probes with unique properties. For instance, an indole-based fluorescent probe with a long-wavelength emission was developed for the direct detection of S-nitrosylation in mitochondria. researchgate.net The design of such probes often follows a donor-π-acceptor (D-π-A) architecture to tune the photophysical properties. mdpi.com The indole nucleus can act as the electron donor and π-bridge, and the carboxylate group can be modified to attach recognition sites or acceptor units. This modular approach allows for the creation of probes that are highly selective and sensitive to specific biological molecules or ions, such as biothiols. researchgate.net The photophysics of indole-2-carboxylic acid have been studied in detail to understand its excited state dynamics, providing a theoretical foundation for the design of new probes. nih.gov
| Indole Core Structure | Target Analyte/Application | Key Feature | Reference |
|---|---|---|---|
| 4-(pyridin-4-yl)vinyl-substituted indole | S-nitrosylation in mitochondria | Long-wavelength emission, mitochondria-targeting | researchgate.net |
| Naphthalimide-indole fused chromophore | Biothiols (GSH, Cys, Hcy) | Red emission, large Stokes shift | researchgate.net |
| 3-formyl-BODIPY-indole salt | Cyanide ion | Ratiometric fluorescence | mdpi.com |
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and have significant applications in telecommunications, optical computing, and frequency generation. arxiv.org Organic molecules with extended π-conjugated systems, particularly those with strong electron donor and acceptor groups, are excellent candidates for NLO materials. nih.gov
The indole ring, being a π-conjugated aromatic system, forms the basis for NLO-active molecules. arxiv.org Theoretical and computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various indole derivatives. arxiv.orgnih.gov These studies show that the first hyperpolarizability (β), a measure of a molecule's NLO activity, can be significantly enhanced by introducing strong electron-withdrawing or electron-donating groups to the indole scaffold. nih.gov This creates an intramolecular charge transfer (ICT) system, which is crucial for a strong NLO response. arxiv.org The methoxy (B1213986) and ethyl carboxylate groups on the title compound can participate in this donor-acceptor system, and further modification of the structure can tune these properties for specific NLO applications. arxiv.orgnih.gov
Use as Chemical Probes for Biological System Interrogation (Mechanistic Studies)
Beyond their potential as therapeutic agents, indole derivatives are increasingly used as chemical probes to investigate and understand complex biological processes. These molecules can be designed to interact with specific targets, such as enzymes or receptors, allowing researchers to study their function and mechanism of action.
For example, derivatives of 3-substituted 1H-indole-2-carboxylic acid have been developed as highly potent and selective antagonists for the CysLT1 receptor, a key player in asthma and other inflammatory conditions. nih.gov By using these synthetic molecules to block the receptor, scientists can interrogate the specific roles of the CysLT1 pathway in cellular signaling. Similarly, a series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives were synthesized and evaluated as potential inhibitors of the enzyme GSK-3β. researchgate.net Their inhibitory activity was assessed using in vitro luminance assays, demonstrating their utility as chemical tools to probe enzyme function and for studying diseases where GSK-3β is implicated, such as Alzheimer's and diabetes. researchgate.net Furthermore, the development of a mitochondria-targeting fluorescent probe from an indole derivative to visualize S-nitrosylation provides a direct method for interrogating a specific post-translational modification within a subcellular organelle, offering insights into its role in cellular stress and disease models. researchgate.net
An exploration of "Ethyl 3-methoxy-1H-indole-2-carboxylate" reveals a compound at the forefront of chemical innovation. While its current applications are noteworthy, the future of this indole derivative is poised for significant advancements. This article delves into the emerging research directions and future perspectives surrounding this molecule, focusing on sustainable synthesis, novel reactivity, computational design, new biological targets, and advanced analytical techniques.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-methoxy-1H-indole-2-carboxylate, and how do reaction conditions influence product purity?
- The compound is typically synthesized via Fischer indole synthesis or nucleophilic substitution. For example, ethyl pyruvate 2-methoxyphenylhydrazone treated with HCl/EtOH under reflux yields both normal (ethyl 7-methoxyindole-2-carboxylate) and abnormal (ethyl 6-chloroindole-2-carboxylate) products, with product ratios dependent on reaction time and acid concentration . Alternative methods involve acylating indole precursors (e.g., ethyl 5-chloro-1H-indole-2-carboxylate) with anhydrous aluminum chloride and acyl chlorides in 1,2-dichloroethane, followed by purification via Combiflash chromatography . Reaction monitoring by TLC (25-33% ethyl acetate in hexane) and HPLC analysis (e.g., acetonitrile:methanol 5:1) are critical for verifying purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Ethyl 3-methoxy-1H-indole-2-carboxylate?
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is essential for resolving regiochemical ambiguities, particularly when distinguishing between 5-, 6-, or 7-methoxy isomers . NMR spectroscopy (¹H/¹³C) identifies substituent positions: methoxy groups show deshielded protons (~δ 3.8–4.0 ppm), while ester carbonyls appear at ~δ 165–170 ppm in ¹³C spectra. HPLC-MS with ≥95% purity thresholds ensures batch consistency .
Q. What safety protocols are recommended for handling Ethyl 3-methoxy-1H-indole-2-carboxylate in laboratory settings?
- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential HCl/BF₃ emissions during synthesis . For spills, evacuate the area, neutralize acids/bases, and dispose of waste via certified biohazard contractors . Store at 2–8°C in airtight containers to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
